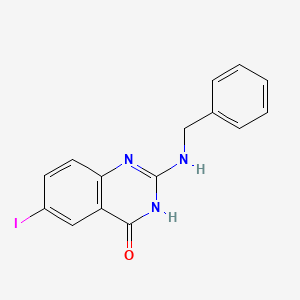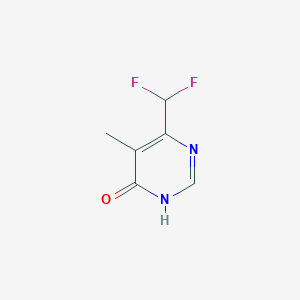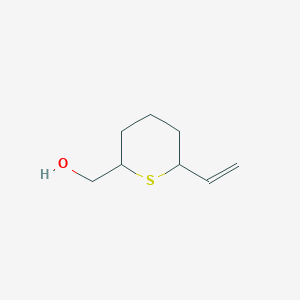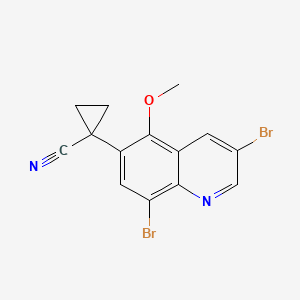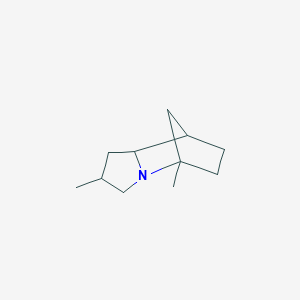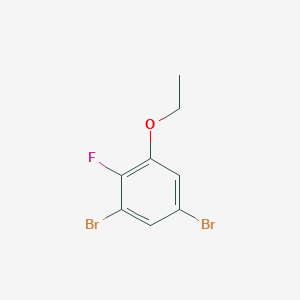
1,5-Dibromo-3-ethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethoxy, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-ethoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxy-2-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include substituted benzene derivatives with different nucleophiles replacing the ethoxy group.
Applications De Recherche Scientifique
1,5-Dibromo-3-ethoxy-2-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-ethoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the ethoxy group, leading to the formation of a new carbon-nucleophile bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,4-Dibromo-2-fluorobenzene: Similar in structure but has different substitution positions.
1,2-Dibromo-3-fluorobenzene: Similar in structure but has different substitution positions.
Uniqueness
1,5-Dibromo-3-ethoxy-2-fluorobenzene is unique due to the presence of both bromine and ethoxy groups at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C8H7Br2FO |
|---|---|
Poids moléculaire |
297.95 g/mol |
Nom IUPAC |
1,5-dibromo-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
Clé InChI |
AHTKIFYFQKDHKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


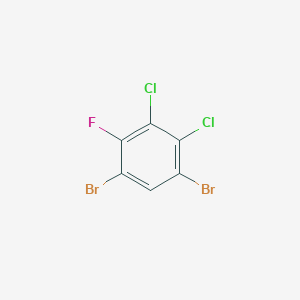
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
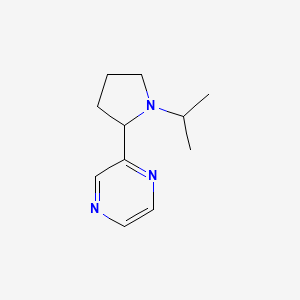
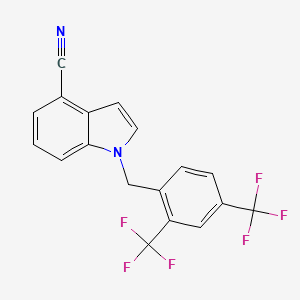
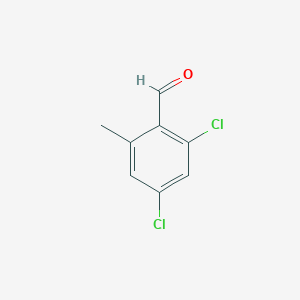
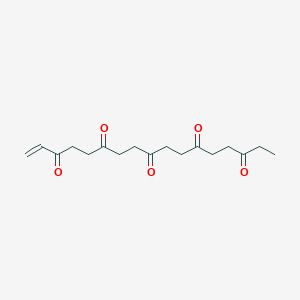
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
